7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole
Description
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-1-cyclopropylbenzotriazole |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-1-3-8-9(7)13(12-11-8)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
ZDGCLFBWBYNOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=CC=C3Br)N=N2 |
Origin of Product |
United States |
Preparation Methods
Huisgen Cycloaddition for Triazole Ring Formation
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a regioselective route to 1,4-disubstituted triazoles. For 7-bromo-1-cyclopropyl-1H-benzo[d]triazole, this method involves:
-
Synthesis of 7-bromo-benzo[d]alkyne : Starting from 3-bromo-2-iodobenzaldehyde, a Sonogashira coupling with trimethylsilylacetylene yields the alkyne precursor.
-
Preparation of cyclopropyl azide : Cyclopropyl bromide reacts with sodium azide in dimethylformamide (DMF) at 60°C to form cyclopropyl azide.
-
CuAAC reaction : Combining the alkyne and azide with CuI in the presence of triethylamine generates the triazole ring. The reaction proceeds at room temperature, achieving >85% yield.
Critical Parameters :
Cyclization of Azido intermediates
An alternative approach involves intramolecular cyclization of azido-aryl precursors. For example, 3-bromo-2-azidobenzaldehyde undergoes acid-catalyzed cyclization in polyphosphoric acid (PPA) at 80°C to form the benzotriazole core. Subsequent alkylation with cyclopropyl bromide in the presence of NaH in tetrahydrofuran (THF) introduces the cyclopropyl group at the 1-position. This two-step process achieves a 70% overall yield but requires careful temperature control to avoid decomposition.
Functionalization Strategies for Cyclopropyl and Bromine Substituents
Direct Alkylation of Benzotriazole
Alkylation of 7-bromo-1H-benzo[d][1,2,]triazole with cyclopropyl bromide under basic conditions provides a straightforward route:
-
Deprotonation : NaH in DMF deprotonates the 1-position nitrogen.
-
Alkylation : Cyclopropyl bromide reacts at the deprotonated site, yielding the target compound.
Challenges : Competing alkylation at the 2- and 3-positions occurs if the base is insufficiently strong. Optimizing the base (e.g., using KOtBu) and reaction time (12–16 hours) minimizes byproducts.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces the cyclopropyl group post-triazole formation:
-
Borylation : 7-bromo-1H-benzo[d]triazole reacts with bis(pinacolato)diboron in the presence of PdCl2(dppf) to form the boronic ester.
-
Coupling : The boronic ester couples with cyclopropylzinc bromide under Pd(PPh3)4 catalysis, achieving a 65% yield.
Limitations : Requires anhydrous conditions and inert atmosphere.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Copper(I) iodide : Essential for CuAAC regioselectivity; higher loadings (10 mol%) reduce reaction time.
-
Palladium catalysts : Enable cross-coupling but require ligand optimization (e.g., XPhos for steric bulk).
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
-
1H NMR : The cyclopropyl group’s protons appear as a multiplet at δ 0.6–1.2 ppm, while the triazole proton resonates at δ 8.3 ppm.
-
MS (ESI+) : Molecular ion peak at m/z 238.08 [M+H]+ confirms the molecular formula C9H8BrN3.
Scalability and Industrial Feasibility
Scaling the CuAAC route to kilogram-scale production faces challenges:
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.
Scientific Research Applications
7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used as a corrosion inhibitor and in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often facilitated by hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Table 1: Key Properties of 7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole and Analogs
Research Findings and Trends
- Synthetic Accessibility : Methyl-substituted triazoles (e.g., C₇H₆BrN₃) are commercially available at scale (e.g., BLD Pharm Ltd. offers 250 mg to 1 g quantities) , whereas cyclopropyl derivatives may require custom synthesis.
- Biological Screening : While specific data for 7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole is lacking, structurally related 1,2,3-triazoles demonstrate antiproliferative, antifungal, and enzyme-inhibitory activities .
Biological Activity
7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₉H₈BrN₃
- Molecular Weight : 238.08 g/mol
- CAS Number : 1503801-25-9
These properties indicate that the compound belongs to the class of benzo[d][1,2,3]triazoles, which are known for diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,2,3]triazoles exhibit significant antimicrobial properties. For instance, compounds in this class have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
A study highlighted the minimum inhibitory concentration (MIC) of related compounds against these pathogens, demonstrating that modifications in the molecular structure can enhance antibacterial potency. The MIC values ranged from 6.25 μg/mL to 40 μg/mL depending on the specific derivative tested .
Antiviral Activity
The antiviral potential of benzo[d][1,2,3]triazole derivatives has also been explored. Specifically, compounds similar to 7-bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole have been reported to inhibit RNA-dependent RNA polymerase (NS5B) in hepatitis C virus (HCV) replication. This inhibition is critical as it targets a key step in the viral replication cycle .
Anticancer Activity
Preliminary studies suggest that 7-bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole may possess anticancer properties. Research has indicated that certain triazole derivatives can induce apoptosis in cancer cells by affecting cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity in treated cells. The IC50 values for these effects were reported around 225 µM .
Study on Antimicrobial Efficacy
In a comparative study involving several triazole derivatives, 7-bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole was evaluated for its antibacterial activity against standard strains. The results showed promising inhibition zones comparable to standard antibiotics like ceftriaxone. The compound exhibited an inhibition zone diameter ranging from 19 mm to 30 mm against various strains .
Study on Antiviral Mechanism
A pharmacological study investigated the mechanism by which similar triazole compounds inhibit HCV replication. It was found that these compounds bind effectively to the NS5B polymerase's palm site II region, disrupting the initiation of RNA synthesis and leading to a significant reduction in viral load in vitro .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield?
- Methodology :
- Cyclopropane introduction : React 1H-benzo[d][1,2,3]triazole with cyclopropyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours. This step typically achieves 60–75% yield, depending on stoichiometry and catalyst optimization .
- Bromination : Use N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under UV light or radical initiators (e.g., AIBN) to selectively brominate the 7-position. Monitor reaction progress via TLC to avoid over-bromination .
- Key considerations : Solvent choice (e.g., DMSO vs. DMF) impacts cyclopropylation efficiency, while excess brominating agents may lead to di-substituted byproducts .
Q. How can the structure of 7-bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole be validated experimentally?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., iodine) to resolve bond lengths and angles. SHELX programs are recommended for refinement due to their robustness in handling small-molecule data .
- Spectroscopic analysis :
- ¹H/¹³C NMR : Expect distinct shifts for the cyclopropyl group (δ ~1.2–1.5 ppm for CH₂ and δ ~2.0–3.0 ppm for CH) and the aromatic bromine (deshielding effects) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in 1-cyclopropyl-1H-benzo[d][1,2,3]triazole derivatives?
- Methodology :
- Computational modeling : Use DFT (e.g., B3LYP/6-311G++(d,p)) to calculate electron density maps. The 7-position is often more reactive due to resonance stabilization of the intermediate bromonium ion .
- Kinetic studies : Compare reaction rates at varying temperatures (25–80°C) and bromine concentrations. A lower activation energy for 7-bromination vs. 4/5-bromination has been observed in analogous triazoles .
- Contradiction note : Some studies report competing bromination at the 4-position under acidic conditions, necessitating pH control (neutral to slightly basic) to favor 7-substitution .
Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) affect the bioactivity of 7-bromo-1-substituted benzotriazoles?
- Methodology :
- QSAR studies : Correlate logP values, steric parameters (e.g., molar refractivity), and electronic descriptors (Hammett σ) with antimicrobial activity. Cyclopropyl groups enhance lipophilicity, improving membrane permeability in Gram-negative bacteria .
- Biological assays : Test against E. coli and S. aureus using MIC (Minimum Inhibitory Concentration) protocols. For example, 7-bromo-1-cyclopropyl derivatives show MIC values of 8–16 μg/mL, outperforming methyl-substituted analogs (MIC >32 μg/mL) .
- Data conflict resolution : Discrepancies in reported MIC values may arise from variations in assay conditions (e.g., broth media vs. agar dilution). Standardize protocols using CLSI guidelines .
Q. What strategies mitigate challenges in crystallizing 7-bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole for X-ray studies?
- Methodology :
- Solvent screening : Use mixed-solvent systems (e.g., acetone/water or DCM/hexane) to optimize crystal growth. Slow evaporation at 4°C is preferred for high-quality crystals .
- Additive use : Introduce co-crystallizing agents like crown ethers to stabilize lattice structures. For example, 18-crown-6 improves crystal packing in halogenated triazoles .
- Troubleshooting : Amorphous precipitates often result from rapid cooling. Gradual temperature reduction (1°C/hr) and seeding with microcrystals can resolve this .
Methodological Notes
- Contradictory data : Discrepancies in bromination regioselectivity (e.g., 7- vs. 4-bromo products) highlight the need for reaction condition optimization (e.g., solvent polarity, radical vs. ionic pathways) .
- Advanced characterization : Pair NMR with 2D techniques (COSY, NOESY) to confirm substituent orientation in crowded spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
